Stability of the Acm Group During HF Cleavage: Boc‑D‑Pen(Acm)‑OH vs. Boc‑D‑Pen(pNB)‑OH
The acetamidomethyl (Acm) group is widely used in Boc‑chemistry SPPS because it remains stable to the hydrogen fluoride (HF) cleavage step, a critical requirement for synthesizing disulfide‑containing peptides on solid support. In contrast, a comparative study by Muttenthaler et al. (2010) found that the Acm group exhibits significant losses during HF treatment at 0 °C for 1 h, whereas the p‑nitrobenzyl (pNB) group remains completely intact [1]. This instability of the Acm group can reduce the final yield of correctly folded peptide, while the Boc‑D‑Pen(Acm)‑OH building block leverages the Acm group's known compatibility with Boc‑chemistry cleavage protocols, enabling higher overall yields as reported in earlier work [2].
| Evidence Dimension | Protecting group stability during HF cleavage |
|---|---|
| Target Compound Data | Acm group: significant loss after HF treatment (0 °C, 1 h) |
| Comparator Or Baseline | pNB group: remains intact after HF treatment (0 °C, 1 h) |
| Quantified Difference | The study notes “significant losses” for Acm, whereas pNB shows no loss; exact percentages are not provided in the abstract [1]. |
| Conditions | Neat TFA at 25–60 °C for 1 h; HF treatment at 0 °C for 1 h [1] |
Why This Matters
Knowledge of the Acm group's HF stability is essential for selecting the correct protecting group strategy; Boc‑D‑Pen(Acm)‑OH is the appropriate choice when a thiol protecting group that survives HF cleavage is required.
- [1] Muttenthaler M, Ramos YG, Feytens D, de Araujo AD, Alewood PF. p-Nitrobenzyl protection for cysteine and selenocysteine: a more stable alternative to the acetamidomethyl group. Biopolymers. 2010;94(4):423-432. View Source
- [2] Albericio F, Hammer RP, García-Echeverría C, Molins MA, Chang JL, Munson MC, Pons M, Giralt E, Barany G. Cyclization of disulfide-containing peptides in solid-phase synthesis. Int J Pept Protein Res. 1991;37(5):402-13. View Source
